molecular formula C21H20N8O5S2 B11481371 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine

1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B11481371
M. Wt: 528.6 g/mol
InChI Key: KVAUYVUNNJPYRU-UHFFFAOYSA-N
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Description

1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a combination of various functional groups, including a tetrazole ring, a thiazole ring, and a piperazine ring

Preparation Methods

The synthesis of 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then coupled together to form the final product.

  • Step 1: Synthesis of 3-methoxy-4-(1H-tetrazol-1-yl)benzenesulfonyl chloride

      Reagents: 3-methoxy-4-nitrobenzenesulfonyl chloride, sodium azide, and a suitable solvent such as dimethylformamide (DMF).

      Conditions: The reaction is carried out under reflux conditions, followed by purification through recrystallization.

  • Step 2: Synthesis of 4-(3-nitrophenyl)-1,3-thiazole

      Reagents: 3-nitrobenzaldehyde, thiourea, and a base such as potassium hydroxide (KOH).

      Conditions: The reaction is conducted under reflux in ethanol, followed by purification through column chromatography.

  • Step 3: Coupling Reaction

      Reagents: The intermediates from steps 1 and 2, and piperazine.

      Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane (DCM). The final product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro positions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may exhibit biological activity against various diseases.

    Materials Science: The compound’s structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent or a biochemical probe.

Mechanism of Action

The mechanism of action of 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: The compound’s effects may be mediated through signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • Uniqueness: The combination of tetrazole, thiazole, and piperazine rings in 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine provides a unique structural framework that may offer distinct biological and material properties.

  • This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C21H20N8O5S2

    Molecular Weight

    528.6 g/mol

    IUPAC Name

    2-[4-[3-methoxy-4-(tetrazol-1-yl)phenyl]sulfonylpiperazin-1-yl]-4-(3-nitrophenyl)-1,3-thiazole

    InChI

    InChI=1S/C21H20N8O5S2/c1-34-20-12-17(5-6-19(20)28-14-22-24-25-28)36(32,33)27-9-7-26(8-10-27)21-23-18(13-35-21)15-3-2-4-16(11-15)29(30)31/h2-6,11-14H,7-10H2,1H3

    InChI Key

    KVAUYVUNNJPYRU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])N5C=NN=N5

    Origin of Product

    United States

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